2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide
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Description
2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide is a useful research compound. Its molecular formula is C26H31N5O5S and its molecular weight is 525.62. The purity is usually 95%.
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Biological Activity
The compound 2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Structure and Properties
This compound features a unique combination of functional groups:
- Furan ring : Known for its diverse biological activities.
- Imidazoquinazoline core : Associated with various pharmacological effects.
- Butanamide side chain : Enhances solubility and bioavailability.
The precise mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. The presence of the furan ring may contribute to its biological effects through electronic and steric properties that influence molecular interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structural frameworks. For instance:
- Compounds derived from imidazoquinazoline have shown promising antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .
Compound | Activity | MIC (μg/mL) |
---|---|---|
Compound A | Antibacterial | 0.0156 |
Compound B | Antifungal | 0.00097 |
Anticancer Properties
The imidazoquinazoline derivatives have been investigated for their anticancer properties. For example, certain derivatives exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Case Studies
-
Study on Antimicrobial Efficacy : A derivative of imidazoquinazoline was tested against a panel of bacterial strains, showing significant inhibition compared to standard antibiotics .
- Findings : The compound displayed a minimum inhibitory concentration (MIC) significantly lower than that of conventional treatments.
- Anticancer Evaluation : Research indicated that derivatives similar to the target compound could inhibit tumor growth in vitro by interfering with cell cycle progression .
Properties
IUPAC Name |
2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5S/c1-3-21(24(33)27-13-7-14-35-2)37-26-30-19-10-5-4-9-18(19)23-29-20(25(34)31(23)26)11-12-22(32)28-16-17-8-6-15-36-17/h4-6,8-10,15,20-21H,3,7,11-14,16H2,1-2H3,(H,27,33)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOVIKMAYVQOFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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